molecular formula C15H19N5O2 B2786179 2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one CAS No. 1953409-85-2

2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one

Cat. No. B2786179
CAS RN: 1953409-85-2
M. Wt: 301.35
InChI Key: KQQTXPNCTLXEBB-UHFFFAOYSA-N
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Description

2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one is a chemical compound that belongs to the pyridazinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets. The compound has been shown to inhibit the activity of COX-2 and NF-κB, which play a crucial role in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the migration and invasion of cancer cells and induce cell cycle arrest. Additionally, it has been shown to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one has several advantages for lab experiments. It is relatively easy to synthesize and purify in high yield and purity. The compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of the compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one. One area of research is the development of more potent and selective analogs of the compound with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, the compound's mechanism of action and molecular targets could be further elucidated to better understand its pharmacological effects.

Synthesis Methods

The synthesis of 2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one involves the reaction of 2-methyl-6-nitropyridazin-3-one with 2-(2-methylpyrazol-3-yl)piperidine-1-carboxylic acid in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.

Scientific Research Applications

2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. The compound has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.

properties

IUPAC Name

2-methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-12(8-9-16-18)13-5-3-4-10-20(13)15(22)11-6-7-14(21)19(2)17-11/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQTXPNCTLXEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCCC2C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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